molecular formula C10H7ClF3NO B2594722 N-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1153346-65-6

N-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2594722
CAS No.: 1153346-65-6
M. Wt: 249.62
InChI Key: RYFDDUICMSSTLQ-UHFFFAOYSA-N
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Description

N-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C10H7ClF3NO and its molecular weight is 249.62. The purity is usually 95%.
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Scientific Research Applications

Inhibition of NF-κB and AP-1 Transcription Factors

N-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enamide has been studied for its ability to inhibit the transcription mediated by NF-κB and AP-1 transcription factors, which are pivotal in the regulation of immune responses and inflammation. The structure-activity relationship (SAR) studies aimed at enhancing oral bioavailability have identified modifications that retain or improve inhibitory activity, emphasizing the importance of the carboxamide group and the potential for varying the substituents on the pyrimidine ring without substantial loss of activity (Palanki et al., 2000).

Antimicrobial and Anticancer Activities

A comprehensive study on novel chlorinated N-arylcinnamamides, including derivatives of this compound, revealed significant antimicrobial efficacy against gram-positive bacteria, mycobacterial strains, and a viability assessment on cancer and primary mammalian cell lines. The study highlighted the antimicrobial potency comparable to or better than clinically used drugs and identified compounds with minimal cytotoxicity to primary cells, underscoring the potential for therapeutic applications (Strharsky et al., 2022).

Anti-Inflammatory Potential

Investigations into N-arylcinnamamide derivatives, including this compound, have demonstrated significant anti-inflammatory potential. These compounds were found to significantly attenuate lipopolysaccharide-induced NF-κB activation, with some showing effectiveness comparable to the reference drug prednisone. This suggests a novel mode of action for these compounds in anti-inflammatory responses, potentially offering a new therapeutic avenue for inflammatory diseases (Hošek et al., 2019).

Biological Activities and ADMET Properties

Further explorations into the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)-related properties of ring-substituted N-arylcinnamanilides have expanded our understanding of their pharmacological potential. This research provides insights into the compounds' antimicrobial efficacy, cytotoxicity levels, anti-inflammatory capabilities, and physicochemical properties, laying the groundwork for their potential application in treating infections and inflammatory conditions (Kos et al., 2020).

Properties

IUPAC Name

N-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO/c1-2-9(16)15-8-4-3-6(5-7(8)11)10(12,13)14/h2-5H,1H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFDDUICMSSTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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